molecular formula C16H11BrFNO2 B14427814 1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione CAS No. 85511-71-3

1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B14427814
CAS No.: 85511-71-3
M. Wt: 348.17 g/mol
InChI Key: NTLLFMBENKXEEF-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione stands out due to its unique combination of bromine and fluorine substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

85511-71-3

Molecular Formula

C16H11BrFNO2

Molecular Weight

348.17 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C16H11BrFNO2/c1-9-3-2-4-12-14(9)19(16(21)15(12)20)8-10-5-6-11(17)7-13(10)18/h2-7H,8H2,1H3

InChI Key

NTLLFMBENKXEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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